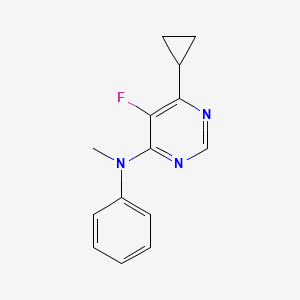
6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine, also known as CP-673451, is a small molecule inhibitor that targets various kinases. This compound has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.
Mécanisme D'action
6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine targets various kinases, including the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). By inhibiting these kinases, this compound blocks the signaling pathways that are involved in cancer cell proliferation, survival, and migration. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to inhibiting cancer cell growth, this compound has been shown to reduce inflammation and angiogenesis (the formation of new blood vessels). It has also been shown to improve cardiac function in animal models of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine for lab experiments is its specificity. This compound targets specific kinases, which makes it a valuable tool for studying the role of these kinases in various diseases. However, one of the limitations of this compound is its solubility. This compound is poorly soluble in water, which can make it difficult to administer in animal models.
Orientations Futures
There are several future directions for the study of 6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine. One of the most promising directions is the development of combination therapies that include this compound. This compound has been shown to enhance the efficacy of other cancer drugs, such as docetaxel and gemcitabine. Additionally, there is potential for the development of this compound analogs that have improved solubility and potency. Finally, further studies are needed to fully understand the role of this compound in various diseases, including cancer, inflammation, and cardiovascular diseases.
Conclusion:
This compound is a promising small molecule inhibitor that has potential therapeutic applications in various diseases. Its specificity and ability to target specific kinases make it a valuable tool for studying the role of these kinases in disease. While there are limitations to its use in lab experiments, there are several future directions for the study of this compound that hold promise for the development of new therapies.
Méthodes De Synthèse
6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine can be synthesized using various methods. One of the most commonly used methods involves the reaction of 4-aminopyrimidine with phenylmethyl bromide, followed by the addition of cyclopropylamine and 5-fluoro-2-methylbenzyl chloride. The resulting compound is then purified using column chromatography.
Applications De Recherche Scientifique
6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in cancer treatment. This compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It does so by targeting various kinases that are involved in cancer cell proliferation, survival, and migration.
Propriétés
IUPAC Name |
6-cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3/c1-18(11-5-3-2-4-6-11)14-12(15)13(10-7-8-10)16-9-17-14/h2-6,9-10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSCNPRLJHFIRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC=NC(=C2F)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2861033.png)
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2861038.png)
![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)-4-hydroxybenzamide](/img/structure/B2861039.png)
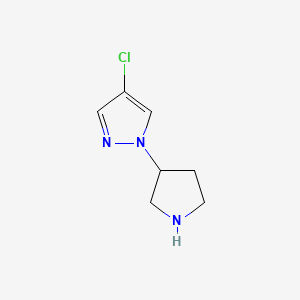
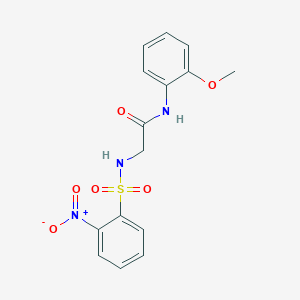
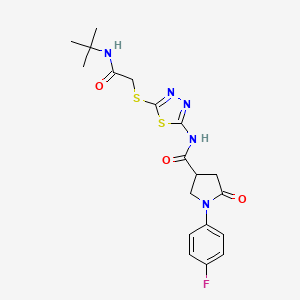
![9-(4-bromophenyl)-3-butyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2861044.png)

![N-(4-fluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2861046.png)
![Tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate](/img/structure/B2861048.png)
![(Z)-({4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)(methoxy)amine](/img/structure/B2861051.png)
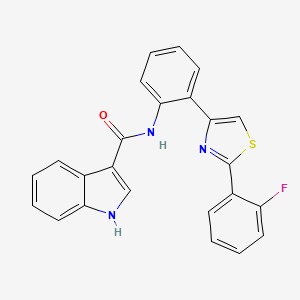
![2-[(2-acetylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2861054.png)
